(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Overview
Description
(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 4-bromophenyl group and a 5-chloro-2-hydroxy-3-methoxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves a multi-step process:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the 4-bromophenyl group: This step involves the bromination of the phenyl ring, followed by coupling with the pyrazolidine-3,5-dione core using a palladium-catalyzed cross-coupling reaction.
Addition of the 5-chloro-2-hydroxy-3-methoxyphenylmethylidene group: This step can be accomplished through a condensation reaction between the pyrazolidine-3,5-dione core and the corresponding aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms may enhance its binding affinity to these targets, while the hydroxyl and methoxy groups may facilitate hydrogen bonding and other interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(4-chlorophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Uniqueness
The uniqueness of (4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of both bromine and chlorine atoms may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O4/c1-25-14-8-11(19)6-9(15(14)22)7-13-16(23)20-21(17(13)24)12-4-2-10(18)3-5-12/h2-8,22H,1H3,(H,20,23)/b13-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHMUTLNQCNBLY-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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